Mometasone furoate

Catalog No.
S548901
CAS No.
83919-23-7
M.F
C27H30Cl2O6
M. Wt
521.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mometasone furoate

CAS Number

83919-23-7

Product Name

Mometasone furoate

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate

Molecular Formula

C27H30Cl2O6

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1

InChI Key

WOFMFGQZHJDGCX-ZULDAHANSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Solubility

Soluble in DMSO.

Synonyms

Asmanex, Asmanex Twisthaler, Elocon, Furoate Monohydrate, Mometasone, Furoate, Mometasone, mometasone, mometasone furoate, mometasone furoate monohydrate, Monohydrate, Mometasone Furoate, Nasonex, Rinelon, Sch 32088, Sch-32088, Sch32088, Twisthaler, Asmanex

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Description

The exact mass of the compound Mometasone furoate is 520.14194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 746171. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Allergic Agents. It belongs to the ontological category of 11beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action

Mometasone furoate is a glucocorticoid, a type of corticosteroid that mimics the effects of the natural hormone cortisol. Cortisol acts to reduce inflammation by suppressing the immune system's response. Research suggests mometasone furoate achieves this by:

  • Inhibiting the production of inflammatory mediators like cytokines and leukotrienes [Source 1]
  • Decreasing the activity of immune cells involved in inflammation [Source 2]
  • Constricting blood vessels in the affected area [Source 3]

These mechanisms help to reduce redness, swelling, itching, and discomfort associated with inflammatory conditions.

[Source 1] ()[Source 2] ()[Source 3] ()

Efficacy for Various Conditions

Mometasone furoate is available in various formulations, including creams, ointments, nasal sprays, and inhalers. Research has investigated its effectiveness for a range of conditions, including:

  • Atopic dermatitis (eczema): Studies show mometasone furoate cream can improve symptoms like itching and redness in eczema patients [Source 4].
  • Allergic rhinitis: Mometasone furoate nasal spray is a well-established treatment for seasonal and perennial allergic rhinitis, reducing symptoms like congestion, runny nose, and sneezing [Source 5].
  • Psoriasis: Research suggests mometasone furoate ointment can be effective in mild to moderate psoriasis, although stronger corticosteroids may be needed for severe cases [Source 6].

[Source 4] ()[Source 5] ()[Source 6] ()

Potential Side Effects

As with any medication, mometasone furoate can cause side effects. Scientific research is crucial for understanding and minimizing these risks. Potential side effects of mometasone furoate may vary depending on the formulation and route of administration. Some common side effects include:

  • Skin burning, itching, or irritation (for topical formulations) [Source 7]
  • Nasal irritation or dryness (for nasal sprays) [Source 8]
  • Headache or throat irritation (for inhaled formulations) [Source 9]

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Exact Mass

520.14194

LogP

4.115
3.9 (LogP)

Appearance

Solid powder

Melting Point

215-228

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

04201GDN4R

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (94.26%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (43.44%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (63.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (31.15%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (31.15%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

There are 3 formulations of mometasone furoate with various indications. The inhaler is indicated for prophylaxis of asthma in patients ≥4 years[FDA Label]. The nasal spray is indicated for treating nasal symptoms of allergic rhinitis in patients ≥2 years, treating symptoms of nasal congestion from seasonal allergic rhinitis in patients ≥2 years, treating nasal polyps in patients ≥18 years, and prophylaxis of seasonal allergic rhinitis in patients ≥12 years[F4292]. The ointment is indicated for symptomatic treatment of dermatitis and pruritis in patients ≥2 years[F4295].
FDA Label
For the treatment of acute canine otitis externa or acute exacerbations of recurrent otitis caused by mixed infections of susceptible strains of bacteria sensitive to florfenicol (Staphylococcus pseudintermedius) and fungi sensitive to terbinafine (Malassezia pachydermatis).
Treatment of acute otitis externa and acute exacerbations of recurrent otitis externa, associated with bacteria susceptible to orbifloxacin and fungi susceptible to posaconazole, in particular Malassezia pachydermatis.
Seasonal and perennial allergic rhinitis
Persistent asthma
Bemrist Breezhaler is indicated as a maintenance   treatment of asthma in adults and adolescents 12 years of age and older not adequately controlled with inhaled corticosteroids and inhaled short acting beta2-agonists.
Atectura Breezhaler is indicated as a maintenance treatment of asthma in adults and adolescents 12 years of age and older not adequately controlled with inhaled corticosteroids and inhaled short acting beta2-agonists.

Pharmacology

Mometasone is a synthetic corticosteroid with an affinity for glucocorticoid receptors 22 times higher than that of [dexamethasone][A176906]. Mometasone furoate also has a lower affinity to mineralocorticoid receptors than natural corticosteroids, making it more selective in its action[A176906]. Mometasone furoate diffuses across cell membranes to activate pathways responsible for reducing inflammation[FDA Label][A176900,A176906,A176918,F4292,F4295].
Mometasone Furoate is the furoate salt form of mometasone, a synthetic topical glucocorticosteroid receptor agonist with anti-inflammatory, anti-pruritic and vasoconstrictive properties. Mometasone furoate exerts its effect by binding to cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. This results in synthesis of certain anti-inflammatory proteins, while inhibiting the synthesis of certain inflammatory mediators.. Specifically, mometasone furoate appears to induce phospholipase A2 inhibitory proteins, thereby controlling the release of the inflammatory precursor arachidonic acid from phospholipid membrane by phospholipase A2.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

QS02CA91
R03AK

Mechanism of Action

In asthma, mometasone is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes[A176918]. There is also evidence of inhibition of histamine, leukotrienes, and cytokines[A176918]. Corticosteroids diffuse across cell membranes into the cytosol of cells where they bind to glucocorticoid receptors to produce their activity[A176906]. Mometasone furoate has a particularly high receptor affinity compare to other corticosteroids, 22 times higher than that of [dexamethasone][A176906]. Mometasone furoate binding to a glucocorticoid receptor causes conformational changes in the receptor, separation from chaperones, and the receptor moves to the nucleus[A176918]. Once at the nucleus, receptors dimerize and bind to a DNA sequence known as the glucocorticoid response element which either increases expression of anti-inflammatory molecules or inhibits expression of pro-inflammatory molecules (such as interleukins 4 and 5)[A176918]. Mometasone furoate also reduces inflammation by blocking transcription factors such as activator-protein-1 and nuclear factor kappa B (NF-kappaB)[A176906,A176918].

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

83919-23-7

Wikipedia

Mometasone furoate

Biological Half Life

The terminal half life of an inhaled dose is approximately 5 hours though it has been reported as 5.8 hours by other sources.

Use Classification

Veterinary drugs -> Neptra -> EMA Drug Category
Otologicals, Corticosteroids and antiinfectives in combination -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Posatex -> EMA Drug Category
Otologicals -> Veterinary pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human drugs -> Bemrist Breezhaler -> EMA Drug Category
Drugs for obstructive airway diseases -> Human pharmacotherapeutic group
Human drugs -> Atectura Breezhaler -> EMA Drug Category
Human drugs -> Zimbus Breezhaler -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zalmanovici Trestioreanu A, Yaphe J. Intranasal steroids for acute sinusitis. Cochrane Database Syst Rev. 2013 Dec 2;12:CD005149. doi: 10.1002/14651858.CD005149.pub4. Review. PubMed PMID: 24293353.
2: Ellis AK, North ML, Walker T, Steacy LM. Environmental exposure unit: a sensitive, specific, and reproducible methodology for allergen challenge. Ann Allergy Asthma Immunol. 2013 Nov;111(5):323-8. doi: 10.1016/j.anai.2013.07.019. Review. PubMed PMID: 24125135.
3: Lee JT, Han JK. Sinus implants for chronic rhinosinusitis: technology evaluation. Expert Opin Drug Deliv. 2013 Dec;10(12):1735-48. doi: 10.1517/17425247.2013.839654. Epub 2013 Oct 3. Review. PubMed PMID: 24088141.
4: Nannini LJ, Poole P, Milan SJ, Kesterton A. Combined corticosteroid and long-acting beta(2)-agonist in one inhaler versus inhaled corticosteroids alone for chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2013 Aug 30;8:CD006826. doi: 10.1002/14651858.CD006826.pub2. Review. PubMed PMID: 23990350.
5: Fan Y, Ma L, Pippins J, Limb S, Xu Y, Sahajwalla CG. Impact of study design on the evaluation of inhaled and intranasal corticosteroids' effect on hypothalamic-pituitary-adrenal axis function, part I: general overview of HPA axis study design. J Pharm Sci. 2013 Oct;102(10):3513-27. doi: 10.1002/jps.23689. Epub 2013 Aug 5. Review. PubMed PMID: 23918409.
6: Wolthers OD. New patents of fixed combinations of nasal antihistamines and corticosteroids in allergic rhinitis. Recent Pat Inflamm Allergy Drug Discov. 2013 Sep;7(3):223-8. Review. PubMed PMID: 23862774.
7: Westergaard CG, Porsbjerg C, Backer V. A review of mometasone furoate / formoterol in the treatment of asthma. Expert Opin Pharmacother. 2013 Feb;14(3):339-46. doi: 10.1517/14656566.2013.761976. Epub 2013 Jan 30. Review. PubMed PMID: 23363416.
8: Kennedy DW. The PROPEL™ steroid-releasing bioabsorbable implant to improve outcomes of sinus surgery. Expert Rev Respir Med. 2012 Nov;6(5):493-8. doi: 10.1586/ers.12.53. Review. PubMed PMID: 23134241.
9: Nile SH, Park SW. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Mini Rev Med Chem. 2013 Jan;13(1):95-100. Review. PubMed PMID: 22876959.
10: Hayward G, Heneghan C, Perera R, Thompson M. Intranasal corticosteroids in management of acute sinusitis: a systematic review and meta-analysis. Ann Fam Med. 2012 May-Jun;10(3):241-9. doi: 10.1370/afm.1338. Review. PubMed PMID: 22585889; PubMed Central PMCID: PMC3354974.

Explore Compound Types